N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC11135018
InChI: InChI=1S/C15H14Cl2N2O/c1-9-3-4-11(7-10(9)2)18-15(20)19-12-5-6-13(16)14(17)8-12/h3-8H,1-2H3,(H2,18,19,20)
SMILES: CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C
Molecular Formula: C15H14Cl2N2O
Molecular Weight: 309.2 g/mol

N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea

CAS No.:

Cat. No.: VC11135018

Molecular Formula: C15H14Cl2N2O

Molecular Weight: 309.2 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea -

Specification

Molecular Formula C15H14Cl2N2O
Molecular Weight 309.2 g/mol
IUPAC Name 1-(3,4-dichlorophenyl)-3-(3,4-dimethylphenyl)urea
Standard InChI InChI=1S/C15H14Cl2N2O/c1-9-3-4-11(7-10(9)2)18-15(20)19-12-5-6-13(16)14(17)8-12/h3-8H,1-2H3,(H2,18,19,20)
Standard InChI Key BIFCPKMCGBSOET-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C

Introduction

Structural and Molecular Characteristics

N-(3,4-Dichlorophenyl)-N'-(3,4-dimethylphenyl)urea belongs to the arylurea family, featuring two aromatic rings: a 3,4-dichlorophenyl group and a 3,4-dimethylphenyl group connected via a urea linkage (–NH–CO–NH–). The molecular formula is C<sub>15</sub>H<sub>14</sub>Cl<sub>2</sub>N<sub>2</sub>O, with a molecular weight of 333.19 g/mol. The dichlorophenyl moiety introduces electron-withdrawing effects, while the dimethylphenyl group contributes steric bulk and moderate electron-donating properties.

Comparative Molecular Data

Table 1 compares molecular parameters of N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea with related compounds from the literature:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
N-(3,4-Dichlorophenyl)-N'-(3,4-dimethylphenyl)ureaC<sub>15</sub>H<sub>14</sub>Cl<sub>2</sub>N<sub>2</sub>O333.193,4-Cl<sub>2</sub>Ph; 3,4-(CH<sub>3</sub>)<sub>2</sub>Ph
N,N'-(Di-3,4-dichlorophenyl)urea C<sub>13</sub>H<sub>8</sub>Cl<sub>4</sub>N<sub>2</sub>O350.033,4-Cl<sub>2</sub>Ph (both rings)
N-Chlorothio-N-methyl-N'-(3,4-dichlorophenyl)urea C<sub>8</sub>H<sub>6</sub>Cl<sub>3</sub>N<sub>2</sub>OS308.573,4-Cl<sub>2</sub>Ph; –SC<sub>l</sub>; –CH<sub>3</sub>

The presence of methyl groups in place of chlorine atoms on one aromatic ring reduces molecular symmetry compared to fully chlorinated analogs, potentially influencing crystallinity and solubility.

Synthetic Pathways and Reaction Thermodynamics

Optimization of Synthetic Conditions

Table 2 summarizes key parameters from analogous syntheses :

ParameterValue/RangeImpact on Yield
Temperature25–30°CHigher yields at lower temps
SolventMethylene chlorideOptimal polarity for SCl<sub>2</sub> reactivity
Molar Ratio (SCl<sub>2</sub>:Urea)1.1:1.0Minimizes bis-sulfenylation
Catalyst (Pyridine)1.2 equiv.Neutralizes HCl byproduct

Applications and Industrial Relevance

Agricultural Chemistry

N-Chlorothio-urea derivatives serve as intermediates in pesticide synthesis . The dimethylphenyl group in N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea could enhance soil persistence compared to fully chlorinated analogs.

Pharmaceutical Development

The antimycobacterial activity of dichlorophenyl-ureas positions this compound as a candidate for tuberculosis drug discovery. Its dimethyl groups may improve pharmacokinetic profiles by reducing hepatic clearance.

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